molecular formula C22H29N3O3S B2970460 3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide CAS No. 2034468-15-8

3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2970460
CAS No.: 2034468-15-8
M. Wt: 415.55
InChI Key: KVSHZLHKFWYGFZ-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.55. The purity is usually 95%.
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Scientific Research Applications

Membrane-bound Phospholipase A2 Inhibitors

Compounds structurally related to N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, such as N-(phenylalkyl)piperidine derivatives, have been shown to inhibit membrane-bound phospholipase A2 effectively. These inhibitors, particularly ones like ER-3826, have demonstrated potential in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).

Cholinesterase Inhibitors

N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, closely related to the compound , have shown promising activity against cholinesterase enzymes, which are significant in the context of neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).

Antimicrobial Activity

Some derivatives of this compound class have exhibited notable antimicrobial activities against pathogens affecting tomato plants. The structure-activity relationship studies indicated that substitutions on the benzhydryl ring and sulfonamide ring significantly influence the antibacterial activity of these compounds (Vinaya et al., 2009).

Potential Anticancer Agents

Propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as potential anticancer agents. Some of these compounds have shown strong anticancer activity, suggesting their potential therapeutic usefulness (Rehman et al., 2018).

Cyclin-dependent Kinase Inhibitors

Derivatives of this compound, especially those containing beta-aminoethylsulfone groups, have been identified as inhibitors of the cyclin-dependent kinase CDK2, an important target in cancer therapy (Griffin et al., 2006).

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-17-15-20(9-12-23-17)25-13-10-19(11-14-25)16-24-22(26)8-5-18-3-6-21(7-4-18)29(2,27)28/h3-4,6-7,9,12,15,19H,5,8,10-11,13-14,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSHZLHKFWYGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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